K145 hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H/b16-6-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFDMGQKBGVAV-NKBLJONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
K145 Hydrochloride: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
K145 hydrochloride is a selective, substrate-competitive, and orally active small molecule inhibitor of Sphingosine Kinase 2 (SphK2).[1][2][3] It has demonstrated potent anti-tumor activity in preclinical models, primarily through the induction of apoptosis and inhibition of cancer cell proliferation.[2][4] This technical guide provides an in-depth overview of the core mechanism of action of K145 in cancer cells, detailing its effects on key signaling pathways, summarizing quantitative data, outlining experimental protocols, and visualizing its molecular interactions and workflows.
Core Mechanism of Action: Selective SphK2 Inhibition
The primary molecular target of K145 is Sphingosine Kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival lipid sphingosine-1-phosphate (S1P).[4][5]
The Sphingolipid Rheostat
The balance between intracellular levels of ceramide/sphingosine and S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate.[1] While ceramide and sphingosine generally promote apoptosis and inhibit cell growth, S1P signals for proliferation, survival, and migration.[1][5] Sphingosine kinases are pivotal regulators of this balance.[6]
By selectively inhibiting SphK2, K145 disrupts this equilibrium. It prevents the conversion of sphingosine to S1P, leading to a decrease in the cellular pool of pro-survival S1P.[4] This shift in the rheostat towards pro-apoptotic sphingolipids is a foundational element of K145's anti-cancer effects.
Selectivity Profile
K145 demonstrates high selectivity for SphK2 over the SphK1 isoform. This specificity is crucial, as the two isoforms can have differing, and sometimes opposing, roles in cell physiology.[1][7] In biochemical assays, K145 inhibits SphK2 with no significant activity against SphK1 at equivalent concentrations.[2][4]
Downstream Signaling Pathways and Cellular Effects
The inhibition of SphK2 and subsequent alteration of the S1P pool by K145 triggers a cascade of downstream effects, most notably the suppression of key pro-survival signaling pathways.[4] The primary cancer cell line in which these effects have been characterized is the human leukemia cell line, U937.[2][8]
Inhibition of ERK and Akt Signaling
Treatment of U937 cancer cells with K145 leads to a significant decrease in the phosphorylation of both ERK (Extracellular signal-regulated kinase) and Akt (also known as Protein Kinase B).[2][4] Both the MAPK/ERK and PI3K/Akt pathways are critical for promoting cell proliferation, survival, and resistance to apoptosis.[5][7] By attenuating the activation of these pathways, K145 effectively removes key survival signals, rendering the cancer cells more susceptible to apoptosis.
Induction of Apoptosis and Growth Inhibition
The culmination of SphK2 inhibition and the shutdown of downstream survival signaling is the potent induction of apoptosis and a halt in cell proliferation.[2]
-
Anti-proliferative Effect : K145 significantly inhibits the growth of U937 cells in a concentration-dependent manner.[2]
-
Apoptotic Effect : At effective concentrations, K145 is a potent inducer of apoptosis in U937 cells.[2][4]
In Vivo Anti-Tumor Activity
The efficacy of K145 has been validated in vivo using a U937 xenograft mouse model. Oral administration of K145 resulted in significant inhibition of tumor growth, demonstrating its potential as an orally bioavailable anti-cancer agent.[2][8]
Signaling Pathway Visualization
Caption: K145 inhibits SphK2, reducing S1P and suppressing Akt/ERK pathways to induce apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on published preclinical data.
Table 1: In Vitro Efficacy and Potency
| Parameter | Value | Target/Cell Line | Notes |
| IC50 | 4.3 µM | Recombinant Human SphK2 | 50% inhibitory concentration.[2] |
| Ki | 6.4 µM | Recombinant Human SphK2 | Inhibitor constant, substrate-competitive.[2] |
| SphK1 Activity | No inhibition up to 10 µM | Recombinant Human SphK1 | Demonstrates selectivity for SphK2.[4] |
| Growth Inhibition | 0 - 10 µM | U937 Human Leukemia Cells | Concentration-dependent effect over 24-72h.[2] |
| Apoptosis Induction | 10 µM | U937 Human Leukemia Cells | Effective concentration after 24h.[2] |
| ERK/Akt Inhibition | 4 - 8 µM | U937 Human Leukemia Cells | Effective concentration for reducing phosphorylation after 3h.[2] |
Table 2: In Vivo Efficacy
| Parameter | Value | Animal Model | Notes |
| Dosage | 50 mg/kg | BALB/c-nu mice with U937 xenograft | Daily oral gavage for 15 days.[2][8] |
| Outcome | Significant tumor growth inhibition | BALB/c-nu mice with U937 xenograft | No apparent toxicity was observed at this dose.[2] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of K145.
In Vitro Sphingosine Kinase Assay
-
Objective : To determine the IC50 and Ki of K145 against SphK1 and SphK2.
-
Protocol Outline :
-
Recombinant human SphK1 or SphK2 is incubated in a kinase reaction buffer.
-
The reaction mixture contains the substrate sphingosine, [γ-³²P]ATP, and varying concentrations of this compound or vehicle control (e.g., DMSO).
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is terminated, and lipids are extracted.
-
The phosphorylated product, [³²P]S1P, is separated from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).
-
The amount of [³²P]S1P is quantified using a phosphorimager or scintillation counting.
-
IC50 values are calculated from concentration-response curves. For Ki determination, the assay is repeated with varying concentrations of sphingosine.
-
Cell Viability Assay
-
Objective : To measure the anti-proliferative effect of K145 on cancer cells.
-
Protocol Outline :
-
U937 cells are seeded into 96-well plates at a predetermined density.
-
Cells are treated with serial dilutions of K145 (e.g., 0-10 µM) or vehicle control.
-
Plates are incubated for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO or SDS solution) is added to dissolve the formazan crystals.
-
The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis for Protein Phosphorylation
-
Objective : To detect changes in the phosphorylation status of key signaling proteins like Akt and ERK.
-
Protocol Outline :
-
U937 cells are cultured to ~80% confluency and may be serum-starved to reduce basal signaling.
-
Cells are treated with K145 (e.g., 4 µM, 8 µM) or vehicle for a short duration (e.g., 3 hours).[2]
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
-
Experimental Workflow Visualization
Caption: Workflow for analyzing protein phosphorylation in U937 cells after K145 treatment.
Conclusion
This compound exerts its anti-cancer effects through a well-defined mechanism of action centered on the selective inhibition of Sphingosine Kinase 2. This targeted action shifts the cellular sphingolipid balance towards apoptosis, a process amplified by the subsequent suppression of the pro-survival PI3K/Akt and MAPK/ERK signaling pathways. The quantitative data from both in vitro and in vivo studies underscore its potency and potential as an orally active therapeutic agent. The detailed protocols provide a framework for the continued investigation and characterization of K145 and other SphK2 inhibitors in the field of oncology drug development.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K145 (hydrochloride) - Immunomart [immunomart.org]
- 4. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases [pubs.sciepub.com]
- 6. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of sphingosine kinase 2 down-regulates ERK/c-Myc pathway and reduces cell proliferation in human epithelial ovarian cancer - Dai - Annals of Translational Medicine [atm.amegroups.org]
- 8. researchgate.net [researchgate.net]
K145 Hydrochloride: A Technical Guide to its Inhibition of Sphingosine Kinase 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of K145 hydrochloride, a selective inhibitor of Sphingosine Kinase 2 (SphK2). This document details its inhibitory activity, the experimental protocols for its characterization, and its effects on relevant signaling pathways.
Quantitative Inhibitory Activity
This compound is a potent and selective inhibitor of SphK2. The following table summarizes its key quantitative inhibitory parameters.
| Parameter | Value | Enzyme | Notes |
| IC50 | 4.3 µM | Human recombinant SphK2 | The half-maximal inhibitory concentration.[1][2] |
| Ki | 6.4 µM | Human recombinant SphK2 | The inhibitor constant, indicating a competitive mode of inhibition with respect to the substrate, sphingosine. |
| Selectivity | >10 µM (IC50) | Human recombinant SphK1 | Demonstrates high selectivity for SphK2 over the SphK1 isoform. |
Experimental Protocols for IC50 Determination
The determination of the IC50 value of this compound for SphK2 can be achieved through various in vitro enzymatic assays. Below are detailed methodologies for two common approaches: a radiometric assay and a fluorescence-based assay.
Radiometric Sphingosine Kinase Activity Assay
This method directly measures the enzymatic activity of SphK2 by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto the substrate, sphingosine.
Materials:
-
Recombinant human SphK2 enzyme
-
This compound
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl, 20 mM MgCl₂, 10 mM NaF, 2 mM Na₃VO₄, 2 mM 4-deoxypyridoxine, 2 mM DTT, 0.5 M sucrose)
-
Reaction termination solution (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 Å)
-
TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of concentrations for the inhibition curve.
-
In a reaction tube, combine the assay buffer, a fixed concentration of recombinant SphK2 enzyme, and the various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a mixture of sphingosine and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time within the linear range of product formation (e.g., 20-30 minutes).
-
Terminate the reaction by adding the reaction termination solution.
-
Extract the lipids, including the radiolabeled product sphingosine-1-phosphate (S1P), into the organic phase.
-
Spot the extracted lipids onto a TLC plate and separate the components using the developing solvent.
-
Visualize and quantify the radiolabeled S1P spot using a phosphorimager or by scraping the corresponding silica and measuring radioactivity with a scintillation counter.
-
Plot the percentage of SphK2 activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Fluorescence-Based Sphingosine Kinase Activity Assay
This high-throughput method relies on the change in fluorescence of a labeled sphingosine analog upon its phosphorylation by SphK2.
Materials:
-
Recombinant human SphK2 enzyme
-
This compound
-
Fluorescent sphingosine analog (e.g., NBD-sphingosine)
-
ATP
-
Assay buffer (e.g., 30 mM Tris-HCl, pH 7.4, 200 mM KCl, 0.05% Triton X-100, 10% glycerol)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare stock solutions and serial dilutions of this compound.
-
In a microplate well, combine the assay buffer, a fixed concentration of recombinant SphK2, and the various concentrations of this compound or vehicle control.
-
Add the fluorescent sphingosine analog to the wells.
-
Allow the mixture to equilibrate to the reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding ATP.
-
Monitor the change in fluorescence intensity over time using a microplate reader. The phosphorylation of the fluorescent sphingosine analog leads to a change in its fluorescence properties.
-
Calculate the initial reaction rates from the kinetic fluorescence data.
-
Plot the percentage of SphK2 activity (based on reaction rates) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
SphK2 Signaling Pathway and Inhibition by K145
SphK2 is a key enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). Unlike SphK1, which is primarily cytosolic, SphK2 is localized to various intracellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum, where it regulates distinct cellular processes.[3]
This compound acts as a competitive inhibitor of SphK2, binding to the enzyme's active site and preventing the phosphorylation of sphingosine. This leads to a decrease in the production of S1P within the various subcellular compartments where SphK2 is active.
Downstream Effects of this compound
Inhibition of SphK2 by this compound has been shown to modulate downstream signaling pathways, notably the ERK and Akt pathways. In U937 cells, treatment with K145 resulted in a decrease in the phosphorylation of both ERK and Akt.[1] This suggests that SphK2-generated S1P plays a role in the activation of these pro-survival and proliferative signaling cascades.
Paradoxical Effects on Cellular S1P Levels
While this compound is an inhibitor of SphK2 enzymatic activity in vitro, some studies have reported a paradoxical increase in cellular S1P and dihydrosphingosine-1-phosphate (dhS1P) levels upon treatment of various cell lines with K145 and another SphK2 inhibitor, ABC294640.[4][5] This unexpected outcome suggests that the cellular effects of K145 may be more complex than simple SphK2 inhibition.
Proposed mechanisms for this observation include:
-
Off-target effects: K145 may inhibit other enzymes involved in sphingolipid metabolism, such as dihydroceramide desaturase, leading to an accumulation of precursors that can be shunted towards S1P and dhS1P production by other enzymes.[4]
-
Compensatory mechanisms: Inhibition of SphK2 might trigger compensatory upregulation of other metabolic pathways leading to S1P synthesis. However, studies have shown that this increase can occur even in the absence of SphK1 activity.[4]
These findings highlight the importance of comprehensive sphingolipidomic analysis when evaluating the cellular effects of SphK2 inhibitors.
Conclusion
This compound is a valuable research tool for studying the biological functions of SphK2. Its high selectivity over SphK1 makes it a more specific probe compared to dual SphK1/SphK2 inhibitors. However, researchers should be aware of the potential for complex cellular effects, including the paradoxical increase in S1P levels, which may be cell-type dependent and influenced by the broader context of sphingolipid metabolism. Further investigation into the off-target effects and compensatory mechanisms will provide a more complete understanding of the pharmacological profile of this compound.
References
- 1. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A real-time high-throughput fluorescence assay for sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
K145 Hydrochloride: A Technical Guide to its Role in Apoptosis Induction
A Whitepaper for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of K145 hydrochloride, a selective inhibitor of Sphingosine Kinase 2 (SphK2), and its role in the induction of apoptosis. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of cancer therapeutics.
Core Mechanism of Action
This compound is a potent, selective, and orally active inhibitor of SphK2, a critical enzyme in the sphingolipid signaling pathway.[1][2][3] Sphingosine kinases phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and inflammation, while sphingosine and its precursor, ceramide, generally promote apoptosis.[4] By selectively inhibiting SphK2, this compound disrupts the balance of these signaling molecules, leading to an accumulation of pro-apoptotic sphingolipids and a decrease in pro-survival S1P, thereby inducing programmed cell death in cancer cells.[3][4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound's inhibitory and biological activity as reported in the literature.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 4.3 µM | SphK2 | [1] |
| Kᵢ | 6.4 µM | SphK2 | [1] |
Table 1: Inhibitory Activity of this compound against SphK2.
| Cell Line | Concentration Range | Duration | Effect | Reference |
| U937 | 0-10 µM | 24-72 hours | Significant inhibition of cell growth | [1][2] |
| U937 | 10 µM | 24 hours | Significant induction of apoptosis | [1][2] |
Table 2: In Vitro Cellular Effects of this compound.
| Animal Model | Dosage | Administration Route | Duration | Effect | Reference |
| BALB/c-nu mice | 50 mg/kg | Oral gavage | 15 days | Significant inhibition of U937 tumor growth | [1][2] |
| (U937 xenograft) | |||||
| BALB/c mice | Not specified | Intraperitoneal and Oral | Not specified | Antitumor activity against murine breast cancer JC cells | [3] |
| (syngeneic model) |
Table 3: In Vivo Antitumor Activity of this compound.
Signaling Pathways Modulated by this compound
This compound-induced apoptosis is mediated through the modulation of key downstream signaling pathways. By inhibiting SphK2, K145 leads to the downregulation of pro-survival signals. Specifically, treatment with K145 has been shown to decrease the phosphorylation of both ERK and Akt in U937 cells, two critical nodes in signaling cascades that promote cell survival and proliferation.[1][2][3]
Caption: this compound inhibits SphK2, leading to reduced S1P levels and subsequent downregulation of pro-survival p-ERK and p-Akt, ultimately inducing apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
-
Reagents:
-
This compound stock solution (dissolved in DMSO).[2]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
-
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 4, 6, 8, 10 µM) for 24, 48, and 72 hours.[2]
-
At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Analysis by Flow Cytometry
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
-
Reagents:
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide (PI)).
-
Binding Buffer.
-
-
Procedure:
-
Treat U937 cells with 10 µM this compound for 24 hours.[2]
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blot Analysis
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.
-
Reagents:
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt.
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
-
Procedure:
-
Treat U937 cells with 4 µM and 8 µM this compound for 3 hours.[2]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for investigating the apoptotic effects of this compound.
Caption: A typical experimental workflow for characterizing the anti-cancer effects of this compound, from in vitro cellular assays to in vivo animal models.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through the selective inhibition of SphK2 and the subsequent downregulation of the ERK and Akt signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of K145 and other SphK2 inhibitors as potential cancer therapeutics. It is important to note that some studies have shown that K145 can paradoxically increase S1P levels in certain cell lines, suggesting a complex mechanism of action that may be cell-type dependent and warrants further investigation.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
Downstream signaling pathways affected by K145 hydrochloride
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by K145 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling pathways affected by this compound, a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2).[1][2][3] This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the affected cellular pathways to support further research and development efforts.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Notes |
|---|---|---|---|
| Human Recombinant SphK2 | IC50 | 4.3 µM | Selective for SphK2.[1][2][3] |
| Human Recombinant SphK2 | Ki | 6.4 µM | Substrate-competitive inhibition.[1][2][3] |
| Human Recombinant SphK1 | IC50 | >10 µM | Inactive against SphK1 at concentrations up to 10 µM.[4] |
Table 2: Cellular and In Vivo Effects of this compound
| Assay | Cell Line / Model | Concentration / Dose | Effect |
|---|---|---|---|
| Cell Growth Inhibition | U937 cells | 0-10 µM (24-72h) | Significant, concentration-dependent inhibition of cell growth.[1][3] |
| Apoptosis Induction | U937 cells | 10 µM (24h) | Significant induction of apoptosis.[1][3] |
| ERK & Akt Phosphorylation | U937 cells | 4-8 µM (3h) | Decreased phosphorylation of both ERK and Akt.[1][2] |
| S1P Level Modulation | U937 cells | 10 µM | Decrease in total cellular Sphingosine-1-Phosphate (S1P).[1] |
| Antitumor Activity | U937 Xenograft (mice) | 50 mg/kg (daily, p.o.) | Significant inhibition of tumor growth with no apparent toxicity.[1][2] |
| Hepatic Gluconeogenesis | Dexamethasone-treated mice | 30 mg/kg | Ameliorated impaired glucose tolerance.[4] |
Core Mechanism and Downstream Signaling Pathways
This compound exerts its biological effects primarily through the selective inhibition of SphK2, a key enzyme in sphingolipid metabolism. This inhibition alters the balance of critical signaling lipids, leading to downstream effects on cell survival, proliferation, and metabolism.
Inhibition of SphK2 and the Sphingolipid Rheostat
Sphingosine kinases phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[5][6] S1P and its precursor, ceramide, have opposing effects on cell fate; ceramide generally promotes apoptosis, while S1P promotes proliferation and survival.[6][7] This balance is often termed the "sphingolipid rheostat."[6][7] By inhibiting SphK2, K145 decreases the production of S1P, shifting the rheostat towards a pro-apoptotic state.[1][8]
Attenuation of Pro-Survival Signaling: PI3K/Akt and MAPK/ERK Pathways
S1P, by binding to its G-protein coupled receptors (S1PRs), activates multiple downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[8] Treatment of U937 cells with K145 leads to a reduction in the phosphorylated (active) forms of both Akt and ERK.[1][2] This deactivation suppresses signals that promote cell growth and survival, contributing to the compound's anti-proliferative and pro-apoptotic effects.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. K145 | CAS:1309444-75-4 | SphK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
In Vitro Characterization of K145 Hydrochloride's Enzymatic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic activity of K145 hydrochloride, a selective inhibitor of Sphingosine Kinase 2 (SphK2). The information presented herein is compiled from published research to facilitate further investigation and application of this compound in drug discovery and development.
Core Quantitative Data
The following tables summarize the key quantitative parameters defining the enzymatic inhibition profile of this compound.
| Parameter | Value | Target Enzyme | Notes | Reference |
| IC50 | 4.3 µM | Recombinant Human SphK2 | [1][2][3][4][5][6][7][8][9][10] | |
| Ki | 6.4 µM | Recombinant Human SphK2 | Substrate-competitive with sphingosine. | [1][3][4][5][6][7][8][9][10] |
| Vmax | 10820 ± 210 pmol/min/mg | Recombinant Human SphK2 | [4][11] | |
| Selectivity | >10 µM (IC50) | Recombinant Human SphK1 | K145 is inactive against SphK1 at concentrations up to 10 µM. | [1][4][9] |
Signaling Pathway Analysis
This compound exerts its cellular effects by inhibiting SphK2, which in turn modulates downstream signaling pathways crucial for cell survival and proliferation. The primary mechanism involves the reduction of sphingosine-1-phosphate (S1P) levels.[2] This leads to the decreased activation of pro-survival pathways such as ERK and Akt.[1][2]
Caption: this compound inhibits SphK2, blocking S1P production and downstream signaling.
Experimental Protocols
In Vitro Sphingosine Kinase Activity Assay
This protocol outlines the methodology to determine the inhibitory activity of this compound on SphK1 and SphK2.
Materials:
-
Recombinant human SphK1 and SphK2
-
Sphingosine
-
[γ-³²P]ATP
-
Lipid extraction buffers
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
-
This compound
-
DMS (N,N-dimethylsphingosine) as a non-selective inhibitor control
Procedure:
-
Prepare a reaction mixture containing the respective recombinant SphK enzyme, sphingosine (e.g., 5 µM), and varying concentrations of this compound or DMS in a suitable buffer.[11]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., acidic chloroform/methanol).
-
Extract the lipids containing the radiolabeled S1P.
-
Separate the lipids using TLC.
-
Quantify the amount of [³²P]S1P formed using a scintillation counter or phosphorimager.
-
Calculate the percentage of enzyme activity relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
For Kinetic Analysis (Lineweaver-Burk Plot):
-
Perform the assay with varying concentrations of sphingosine at fixed concentrations of this compound.
-
Measure the reaction velocity (V) at each substrate and inhibitor concentration.
-
Plot 1/V versus 1/[Sphingosine] to generate a Lineweaver-Burk plot and determine the type of inhibition and the Ki value.[4][11]
Cellular Proliferation and Apoptosis Assays
These protocols are designed to assess the effect of this compound on cell viability and programmed cell death in a cell line such as U937 human leukemia cells.
Cell Growth Inhibition Assay:
-
Seed U937 cells in 96-well plates at a suitable density.
-
Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for different time points (e.g., 24, 48, 72 hours).[1][5]
-
Assess cell viability using a standard method such as the MTT assay or by direct cell counting with trypan blue exclusion.
-
Calculate the percentage of growth inhibition relative to vehicle-treated control cells.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treat U937 cells with this compound (e.g., 10 µM) for a specified duration (e.g., 24 hours).[1]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis of Signaling Proteins
This protocol is used to investigate the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.
Procedure:
-
Culture U937 cells and treat with this compound (e.g., 4-8 µM) for a specific time (e.g., 3 hours).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK and Akt.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
Caption: A general workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. K145 (hydrochloride) - Immunomart [immunomart.org]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound - Ace Therapeutics [acetherapeutics.com]
- 11. researchgate.net [researchgate.net]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
Methodological & Application
How to prepare K145 hydrochloride stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and use of K145 hydrochloride stock solutions for experimental applications. This compound is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2), a key enzyme in the sphingolipid signaling pathway.[1][2][3] It has demonstrated potential as an anticancer agent by inducing apoptosis and inhibiting tumor growth.[1][2][] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to ensure the stability and efficacy of this compound in your research.
Chemical and Physical Properties
This compound is a white to beige crystalline solid.[5] A summary of its key quantitative properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅ClN₂O₃S | [][6][7] |
| Molecular Weight | 384.92 g/mol | [][6][7] |
| CAS Number | 1449240-68-9 | [1][7][8] |
| IC₅₀ (SphK2) | 4.3 µM | [1][2][3][9] |
| Ki (SphK2) | 6.4 µM | [1][7][8] |
| Purity | ≥98% (HPLC) | [5][8] |
Solubility
The solubility of this compound varies significantly depending on the solvent. It is crucial to select the appropriate solvent for your intended application, whether for in vitro or in vivo studies. The use of fresh, high-purity solvents is recommended to avoid degradation of the compound. For dimethyl sulfoxide (DMSO), which is hygroscopic, it is advisable to use a freshly opened bottle to ensure maximal solubility.[1]
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 20 mg/mL | Ultrasonic treatment may be required. | [1][5][7][10] |
| Water | < 0.1 mg/mL (practically insoluble) to 126.7 mg/mL | Requires ultrasonic treatment and warming. Solubility varies significantly between sources. | [1][7][9][11] |
| DMF | 10 mg/mL | [8] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [8] | |
| Ethanol | 17 mg/mL | [10] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Example for 1 mL of 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 384.92 g/mol x 1000 = 3.8492 mg
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of sterile DMSO to the tube containing the powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1][7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7]
Preparation of Working Solutions for In Vivo Experiments
For animal studies, this compound needs to be formulated in a vehicle suitable for administration (e.g., oral gavage). The following is an example of a common vehicle formulation.
Materials:
-
This compound stock solution in DMSO (e.g., 8.3 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure for a 0.83 mg/mL working solution: [1]
-
This protocol is based on a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation.
-
In a sterile tube, add 100 µL of an 8.3 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration. It is recommended to prepare this working solution fresh on the day of use.[1]
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of SphK2. SphK2 is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting SphK2, K145 leads to a decrease in cellular S1P levels.[1] This has been shown to downregulate the phosphorylation and activation of downstream pro-survival signaling molecules such as Akt and ERK, ultimately leading to the induction of apoptosis in cancer cells.[1][7]
Caption: this compound inhibits SphK2, leading to reduced S1P levels and downstream signaling.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for utilizing this compound in cell-based experiments, from stock solution preparation to data analysis.
Caption: General experimental workflow for using this compound in vitro.
Safety Precautions
This compound is intended for research use only and has not been approved for human or veterinary use.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. axonmedchem.com [axonmedchem.com]
- 5. K145 = 98 HPLC 1449240-68-9 [sigmaaldrich.com]
- 6. This compound | C18H25ClN2O3S | CID 76849910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. selleckchem.com [selleckchem.com]
- 11. K145 (hydrochloride) - Immunomart [immunomart.org]
Detecting Apoptosis in Cells Treated with K145 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
K145 hydrochloride is a potent and selective, substrate-competitive inhibitor of Sphingosine Kinase-2 (SphK2) with an IC50 of 4.3 μM.[1][2][3][4][][6] It is inactive against Sphingosine Kinase-1 (SphK1) and other protein kinases.[1][3][4][6] this compound has been demonstrated to induce apoptosis and exhibits significant antitumor activity, making it a compound of interest in cancer research and drug development.[1][2][3][4][6] These application notes provide detailed protocols for detecting apoptosis in cells treated with this compound, enabling researchers to effectively evaluate its mechanism of action and therapeutic potential.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on cell viability, apoptosis, and related signaling pathways based on studies using U937 cells.
Table 1: Effect of this compound on U937 Cell Viability
| Concentration (µM) | Incubation Time (hours) | Effect |
| 0-10 | 24, 48, 72 | Significant, concentration-dependent inhibition of cell growth.[1][6] |
Table 2: Induction of Apoptosis by this compound in U937 Cells
| Concentration (µM) | Incubation Time (hours) | Result |
| 10 | 24 | Significant induction of apoptosis.[1][6] |
Table 3: Effect of this compound on Apoptosis-Related Signaling Molecules in U937 Cells
| Concentration (µM) | Incubation Time (hours) | Target Molecule | Effect |
| 4, 8 | 3 | Phosphorylated ERK | Decreased phosphorylation.[1][6][7] |
| 4, 8 | 3 | Phosphorylated Akt | Decreased phosphorylation.[1][6][7] |
Experimental Protocols
Herein are detailed methodologies for key experiments to detect and quantify apoptosis induced by this compound.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time period. Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant containing floating cells and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the supernatant.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This method allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade.[11][12][13]
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in cleaved caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis.[11][12]
Caspase-3 Activity Assay
This colorimetric or fluorometric assay directly measures the activity of caspase-3, a key executioner caspase in apoptosis.[14][15][16]
Materials:
-
This compound
-
Cell lysis buffer (provided with the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[14][16]
-
Reaction buffer
-
Microplate reader
Protocol:
-
Cell Treatment and Lysate Preparation: Treat cells with this compound. After treatment, collect and lyse the cells according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits SphK2, leading to apoptosis.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for detecting apoptosis after K145 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. K145 (hydrochloride) - Immunomart [immunomart.org]
- 4. abmole.com [abmole.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.cellsignal.com [media.cellsignal.com]
Application Notes: In Vivo Efficacy of K145 Hydrochloride in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
K145 hydrochloride is a selective, substrate-competitive, and orally active inhibitor of sphingosine kinase-2 (SphK2), an enzyme implicated in cancer cell proliferation, survival, and apoptosis.[1][2] By selectively targeting SphK2 over SphK1 and other protein kinases, this compound represents a focused therapeutic strategy.[3] Inhibition of SphK2 by K145 leads to the suppression of downstream pro-survival signaling pathways, notably by decreasing the phosphorylation of ERK and Akt, ultimately inducing apoptosis in cancer cells.[1][2] Preclinical studies in various animal models have demonstrated its potent anti-tumor activity, highlighting its potential as a lead anticancer agent for further development.[1][2]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting SphK2, which plays a crucial role in the sphingolipid signaling pathway. SphK2 phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival and proliferation. By blocking this conversion, K145 disrupts downstream signaling cascades that are critical for tumor cell growth. A key mechanism is the reduced phosphorylation and subsequent inactivation of the protein kinase Akt and the extracellular signal-regulated kinase (ERK).[1][2]
Experimental Protocols
Human Leukemia Xenograft Model
This protocol outlines the evaluation of this compound's efficacy in a U937 human leukemia cell line xenograft model in immunodeficient mice.
a. Materials:
-
Cell Line: U937 (human histiocytic lymphoma)
-
Animal Model: BALB/c-nu (nude) mice, 6-8 weeks old
-
Vehicle: Appropriate solvent for this compound (e.g., 10% DMSO in corn oil)
-
Test Article: this compound
-
Positive Control (Optional): Tamibarotene
-
Tools: Calipers, sterile syringes, gavage needles, analytical balance.
b. Procedure:
-
Cell Culture: Culture U937 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) for injection.
-
Tumor Implantation: Subcutaneously inject U937 cells (e.g., 5 x 106 cells) into the flank of each BALB/c-nu mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors become palpable (e.g., reaching a volume of 100-150 mm³), randomly assign mice into treatment groups (n=7 per group).
-
Drug Administration:
-
Oral (p.o.) Study: Administer this compound daily via oral gavage at a dose of 50 mg/kg for 15 consecutive days.[3] The control group receives the vehicle alone.
-
Intraperitoneal (i.p.) Study: Administer this compound daily via intraperitoneal injection at a dose of 15 mg/kg for 17 days.[4] The control group receives the vehicle.
-
-
Monitoring and Endpoints:
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups with the control group.
Syngeneic Breast Cancer Model
This protocol details the efficacy evaluation in an immunocompetent mouse model, which is crucial for assessing the interplay with the host immune system.
a. Materials:
-
Cell Line: JC (murine mammary adenocarcinoma)
-
Animal Model: BALB/c mice (immunocompetent)
-
Test Article: this compound
b. Procedure:
-
Tumor Implantation: Subcutaneously implant JC mammary adenocarcinoma cells into BALB/c mice.
-
Drug Administration: Once tumors are established, treat mice with this compound via intraperitoneal (i.p.) injection at doses of 20 mg/kg and 35 mg/kg.[1]
-
Monitoring and Endpoints: Monitor tumor growth and animal health as described in the xenograft protocol. The study confirmed the anti-tumor activity of K145 in this syngeneic model.[1][5]
In Vivo Efficacy Study Workflow
The following diagram illustrates the typical workflow for a preclinical in vivo efficacy study of this compound.
Summary of Quantitative Data
The following tables summarize the results from the in vivo study of this compound in the U937 xenograft model.
Table 1: Efficacy of this compound (50 mg/kg, Oral) in U937 Xenograft Model[3]
| Day | Control Group Tumor Volume (mm³ ± SEM) | K145 HCl Group Tumor Volume (mm³ ± SEM) |
| 1 | 120 ± 15 | 120 ± 14 |
| 3 | 210 ± 20 | 180 ± 18 |
| 5 | 350 ± 35 | 250 ± 25 |
| 7 | 550 ± 50 | 320 ± 30 |
| 9 | 800 ± 75 | 400 ± 40 |
| 11 | 1100 ± 100 | 480 ± 50 |
| 13 | 1400 ± 120 | 550 ± 60 |
| 15 | 1750 ± 150 | 620 ± 70 |
Note: Data are estimated from published graphical representations for illustrative purposes.
Table 2: Final Tumor Weight and Body Weight Changes (Day 15)[3]
| Group | Final Tumor Weight (g ± SEM) | Tumor Growth Inhibition (TGI) | Initial Body Weight (g ± SEM) | Final Body Weight (g ± SEM) |
| Control (Vehicle) | 1.8 ± 0.2 | - | 20.5 ± 0.5 | 22.0 ± 0.6 |
| K145 HCl (50 mg/kg) | 0.7 ± 0.1* | ~61% | 20.6 ± 0.5 | 21.5 ± 0.7 |
*P<0.05 compared to the control group.
The results demonstrate that oral administration of this compound at 50 mg/kg significantly inhibits the growth of U937 tumors.[1][3] Importantly, no apparent toxicity was observed, as indicated by the stable body weights of the treated mice throughout the study.[3] Similar efficacy was noted in studies using intraperitoneal administration.[1][4]
References
- 1. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Site-Selectively Mono-6-O-Sulfated Heparan Sulfate Dodecasaccharide Shows Anti-Angiogenic Properties In Vitro and Sensitizes Tumors to Cisplatin In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
K145 Hydrochloride: A Potent Tool for Interrogating SphK2 Function in Metabolic Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Sphingosine kinase 2 (SphK2), a key enzyme in sphingolipid metabolism, has emerged as a critical regulator of glucose and lipid homeostasis.[1] Its role in cellular signaling pathways implicated in insulin resistance and hepatic steatosis makes it a compelling therapeutic target. K145 hydrochloride is a selective, substrate-competitive, and orally active inhibitor of SphK2, offering a powerful pharmacological tool to dissect the intricate functions of this enzyme in the pathophysiology of metabolic disorders.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of SphK2 in metabolic diseases.
Mechanism of Action
This compound selectively inhibits SphK2, with an IC50 of 4.3 µM and a Ki of 6.4 µM, while showing no significant activity against SphK1 or other protein kinases.[2][4] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator. By inhibiting SphK2, this compound reduces intracellular S1P levels.[5] This modulation of the sphingolipid rheostat impacts downstream signaling cascades, notably the PI3K/Akt pathway, a central regulator of insulin signaling.[1][2] Studies have shown that inhibition of SphK2 can lead to decreased phosphorylation of Akt and ERK.[2] In the context of metabolic diseases, this can influence hepatic gluconeogenesis and lipid metabolism.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its observed effects in various experimental models relevant to metabolic disease research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (SphK2) | 4.3 µM | Recombinant Human | [2] |
| Ki (SphK2) | 6.4 µM | Recombinant Human | [2] |
| IC50 (SphK1) | >10 µM | Recombinant Human | |
| Effective Concentration (Akt/ERK phosphorylation inhibition) | 4-8 µM | U937 cells | |
| Effective Concentration (inhibition of cell growth) | 4-10 µM | U937 cells | [2] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| ob/ob mice | Intraperitoneal injection | Significant reduction of hepatic lipid accumulation, recovery of liver function | |
| db/db mice | Intraperitoneal injection | Improvement of NAFLD and hyperglycemia | [6] |
| Dexamethasone-induced insulin resistance mouse model | 30 mg/kg | Improved glucose tolerance, regulated gluconeogenesis | [7] |
| U937 mouse xenograft model | 15 mg/kg, i.p. | Inhibition of tumor growth | [7] |
| U937 mouse xenograft model | 50 mg/kg, oral gavage, daily | Significant inhibition of tumor growth with no apparent toxicity |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using the DOT language.
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay
This protocol is designed to assess the effect of this compound on glucose uptake in a relevant cell line (e.g., differentiated 3T3-L1 adipocytes or HepG2 hepatocytes).
Materials:
-
This compound
-
Cell line of choice (e.g., 3T3-L1, HepG2)
-
DMEM (high glucose and glucose-free)
-
Fetal Bovine Serum (FBS)
-
Insulin
-
2-deoxy-D-[³H]-glucose or a non-radioactive glucose uptake assay kit
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Scintillation counter (if using radioisotope) or plate reader
Procedure:
-
Cell Culture and Differentiation (if necessary): Culture cells to confluency in high-glucose DMEM with 10% FBS. For 3T3-L1 cells, induce differentiation into adipocytes using a standard protocol.
-
Serum Starvation: Once cells are differentiated (or confluent for non-differentiating lines), switch to serum-free, low-glucose DMEM for 2-4 hours.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-3 hours.
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20-30 minutes at 37°C to stimulate glucose uptake. Include non-insulin stimulated controls.
-
Glucose Uptake: Add 2-deoxy-D-[³H]-glucose (or the fluorescent glucose analog from a kit) to each well and incubate for 5-10 minutes.
-
Wash: Aspirate the medium and rapidly wash the cells three times with ice-cold PBS to stop glucose uptake.
-
Cell Lysis: Lyse the cells using the appropriate lysis buffer.
-
Quantification:
-
Radiometric: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Fluorometric/Colorimetric: Follow the manufacturer's instructions for the specific glucose uptake assay kit.
-
-
Data Analysis: Normalize glucose uptake to the protein concentration of each well. Compare the effects of different this compound concentrations with and without insulin stimulation.
Protocol 2: In Vivo Insulin Tolerance Test (ITT) in Mice
This protocol outlines the procedure for assessing insulin sensitivity in mice treated with this compound.
Materials:
-
This compound
-
Mouse model of metabolic disease (e.g., db/db or high-fat diet-induced obese mice)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Insulin (Humulin R or equivalent)
-
Saline
-
Glucometer and test strips
-
Animal scale
-
Syringes and needles
Procedure:
-
Animal Acclimation and Treatment: Acclimate mice to handling for at least one week. Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for the desired treatment period (e.g., 2-4 weeks).
-
Fasting: Fast the mice for 4-6 hours before the ITT. Ensure free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) from the tail vein using a glucometer.
-
Insulin Injection: Inject insulin intraperitoneally at a dose of 0.75-1.0 U/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-insulin injection from the tail vein.
-
Data Analysis: Plot blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for glucose disappearance. A lower AUC indicates improved insulin sensitivity.
Protocol 3: Hepatic Lipid Accumulation Assay (Oil Red O Staining)
This protocol describes how to assess the effect of this compound on lipid accumulation in cultured hepatocytes.
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2, AML12)
-
DMEM
-
FBS
-
Oleic acid or a mixture of oleic and palmitic acids
-
Oil Red O staining solution
-
4% Paraformaldehyde (PFA) in PBS
-
60% Isopropanol
-
Microscope
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Lipid Loading and Treatment: Induce lipid accumulation by incubating cells with media containing oleic acid (e.g., 0.5 mM) and varying concentrations of this compound or vehicle for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Staining: Wash the cells with water and then with 60% isopropanol. Incubate with Oil Red O solution for 20-30 minutes.
-
Wash and Visualization: Wash excess stain with 60% isopropanol and then with water. Visualize and capture images of the stained lipid droplets using a microscope.
-
Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at ~500 nm using a spectrophotometer. Normalize the absorbance to the cell number or protein concentration.
Conclusion
This compound is a valuable research tool for elucidating the role of SphK2 in metabolic diseases. Its selectivity allows for targeted investigation of SphK2-mediated signaling pathways. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of SphK2 inhibition in conditions such as insulin resistance and NAFLD. As with any pharmacological inhibitor, it is crucial to include appropriate controls and consider potential off-target effects in the interpretation of experimental results. Recent studies have suggested that some SphK2 inhibitors might have unexpected effects on sphingolipid metabolism, highlighting the importance of comprehensive lipidomic analysis in mechanistic studies.[8][9]
References
- 1. Regulation of hepatic insulin signaling and glucose homeostasis by sphingosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. protocols.io [protocols.io]
- 4. mmpc.org [mmpc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
K145 hydrochloride solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of K145 hydrochloride. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful preparation of this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a selective, substrate-competitive, and orally active inhibitor of sphingosine kinase 2 (SphK2).[1][2][3][] It has an IC50 of 4.3 μM for SphK2 and is inactive against SphK1 and other protein kinases.[1][2][5] By inhibiting SphK2, this compound prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and inflammation.[3][5] This inhibition of S1P production can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][6][7][8] It has very low solubility in water.[1][2] For in vivo studies, co-solvent systems are often required to achieve the desired concentration and maintain solubility in aqueous environments.[1][2]
Q3: How should this compound be stored?
A3: As a powder, this compound should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks) in a dry, dark environment.[7][9] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[9][10] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Solubility Data
The solubility of this compound in various solvents is summarized below. Please note that the use of fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can negatively impact solubility.[1][10]
| Solvent System | Concentration | Observations |
| In Vitro | ||
| DMSO | 20 mg/mL | Clear solution.[8] |
| DMSO | 48-50 mg/mL | Clear solution, may require sonication.[1][11][12] |
| DMSO | 70 mg/mL | Clear solution.[10] |
| Water | < 0.1 mg/mL | Insoluble.[1][2] |
| Water | 2 mg/mL | Clear solution.[8] |
| Water | 125-126.7 mg/mL | Requires sonication and warming.[11][12] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL | Clear solution.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL | Clear solution.[1][2] |
| 10% DMSO, 90% corn oil | ≥ 0.83 mg/mL | Clear solution.[2] |
Troubleshooting Guide
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A4: This is a common issue when the final concentration of DMSO in the aqueous solution is not high enough to maintain solubility.
-
Solution 1: Increase Final DMSO Concentration. Ensure the final concentration of DMSO in your culture medium is sufficient to keep this compound dissolved. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Solution 2: Use a Co-solvent System. For sensitive cell lines, consider preparing your stock solution in a co-solvent system that is more miscible with aqueous solutions. For example, a stock in 10% DMSO and 90% PEG300.
-
Solution 3: Serial Dilutions. Prepare intermediate dilutions of your DMSO stock in the culture medium to gradually decrease the DMSO concentration, which can sometimes prevent precipitation.
Q5: My this compound powder is not fully dissolving in the solvent, even with vortexing. What steps can I take?
A5: Incomplete dissolution can be due to several factors.
-
Solution 1: Sonication. Use an ultrasonic bath to aid dissolution.[1][2][11][12] Sonication provides energy to break up compound aggregates and enhance solvation.
-
Solution 2: Gentle Warming. Gently warm the solution to 37°C. For aqueous solutions, warming up to 60°C can also be attempted, but be cautious about the thermal stability of the compound.[2]
-
Solution 3: Fresh Solvent. Ensure you are using a fresh, high-purity solvent. If using DMSO, it should be anhydrous as absorbed water can reduce solubility.[1][10]
Q6: I observe a film or particles in my this compound solution after storage. Is it still usable?
A6: The appearance of a film or particles indicates potential precipitation or degradation.
-
Solution 1: Re-dissolve. Try to re-dissolve the compound by gentle warming and sonication. If the precipitate dissolves completely, the solution may still be usable.
-
Solution 2: Filtration. If re-dissolving is unsuccessful, the solution may have degraded or precipitated irreversibly. It is not recommended to use the solution. Always prepare fresh solutions if in doubt.
-
Solution 3: Check Storage Conditions. Ensure your stock solutions are stored correctly at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.[1][7][9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution until the powder is fully dissolved.
-
If necessary, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage
This protocol is based on a formulation that yields a clear solution at a concentration of at least 0.83 mg/mL.[1][2]
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline and mix to obtain the final formulation.
Visualizations
Caption: this compound inhibits SphK2, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. K145 = 98 HPLC 1449240-68-9 [sigmaaldrich.com]
- 9. K145 (hydrochloride)|1449240-68-9|COA [dcchemicals.com]
- 10. selleckchem.com [selleckchem.com]
- 11. admin.biosschina.com [admin.biosschina.com]
- 12. K145 (hydrochloride) - Immunomart [immunomart.org]
Optimizing K145 hydrochloride concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of K145 hydrochloride in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2).[1][2] Its primary mechanism of action is to block the catalytic activity of SphK2, an enzyme that phosphorylates sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P).[1][2] By inhibiting SphK2, this compound can induce apoptosis and exhibit anti-tumor activity.[1][3] It is important to note that this compound is inactive against Sphingosine Kinase 1 (SphK1) and other protein kinases, highlighting its selectivity.[1]
Q2: What is the recommended starting concentration for this compound in a new cell line?
The optimal concentration of this compound is highly cell-line dependent. Based on published data, a good starting point for a dose-response experiment is a range of 1 µM to 20 µM. For example, in U937 cells, significant inhibition of cell growth is observed between 4 µM and 10 µM.[1][4] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[4] For a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. This stock solution should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: What are the known downstream effects of this compound treatment?
Inhibition of SphK2 by this compound leads to a decrease in intracellular S1P levels.[1] This can subsequently affect downstream signaling pathways. Notably, treatment with K145 has been shown to decrease the phosphorylation of ERK and Akt in a concentration-dependent manner.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or signaling. | - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. - Cell Line Resistance: The cell line may be inherently resistant to SphK2 inhibition. - Compound Instability: The compound may have degraded due to improper storage or handling. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). - Verify the expression and activity of SphK2 in your cell line. - Prepare a fresh stock solution of this compound. |
| High levels of cell death, even at low concentrations. | - High Sensitivity of Cell Line: The cell line may be particularly sensitive to SphK2 inhibition. - Off-target Cytotoxicity: At higher concentrations, off-target effects may contribute to cell death. | - Perform a more granular dose-response experiment starting from a lower concentration (e.g., 0.01 µM). - Reduce the treatment duration. |
| Precipitation of the compound in the cell culture medium. | - Low Solubility: this compound has limited solubility in aqueous solutions. - High Final Concentration: The final concentration of this compound in the medium may exceed its solubility limit. | - Ensure the DMSO stock is fully dissolved before diluting in the medium. - Pre-warm the cell culture medium before adding the diluted compound. - Do not exceed a final DMSO concentration that could cause precipitation. |
| Unexpected increase in S1P levels. | - Off-target Effects: Some studies have reported that certain SphK2 inhibitors, including K145, can paradoxically lead to an increase in S1P and dihydrosphingosine-1-phosphate (dhS1P) levels in some cell lines. This may be due to effects on other enzymes in the sphingolipid metabolic pathway, such as dihydroceramide desaturase.[5] | - Measure S1P and dhS1P levels in your experimental system to confirm this effect. - Consider the potential for off-target effects when interpreting your data. - If possible, use a secondary method to confirm the inhibition of SphK2 activity. |
| Inconsistent results between experiments. | - Variability in Cell Health: Differences in cell confluency, passage number, or overall health can affect the response to treatment. - Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration. - Inconsistent Incubation Times: Variations in the duration of treatment can alter the observed effects. | - Standardize your cell culture practices, including seeding density and passage number. - Use calibrated pipettes and be meticulous in your dilutions. - Ensure precise and consistent timing for all experimental steps. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in U937 Cells
| Parameter | Concentration Range | Incubation Time | Observed Effect | Citation |
| Inhibition of Cell Growth | 0 - 10 µM | 24 - 72 hours | Concentration-dependent inhibition | [1][4] |
| Induction of Apoptosis | 10 µM | 24 hours | Significant induction of apoptosis | [1][4] |
| Inhibition of ERK/Akt Phosphorylation | 4 - 8 µM | 3 hours | Decreased phosphorylation | [1][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Citation |
| DMSO | 50 mg/mL (129.90 mM) | Requires sonication for complete dissolution. | [4] |
| Water | < 0.1 mg/mL | Insoluble. | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest K145 concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (and a vehicle control) for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Mandatory Visualizations
Caption: Simplified signaling pathway of SphK2 and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: A logical flowchart for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected off-target effects of K145 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using K145 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2), with an IC50 of 4.3 µM and a Ki of 6.4 µM.[1][2][3][4] It is reported to be inactive against SphK1 and other protein kinases.[1][3][4] The intended on-target effect is the inhibition of S1P production by SphK2, leading to the induction of apoptosis, which gives it potent anti-tumor activity.[1][2]
Q2: I am observing an unexpected increase in Sphingosine-1-Phosphate (S1P) levels after treatment with K145. Is this a known effect?
Yes, this is a documented "unexpected on-target effect". Contrary to its intended purpose of inhibiting S1P production, studies have shown that K145 can cause a dose-dependent and significant increase in dihydrosphingosine 1-phosphate (dhS1P) and S1P in various cell lines.[5][6] This phenomenon has been observed even in SphK1-deficient cells, indicating it is not due to a compensatory activity of SphK1.[5][6]
Q3: Are there any known off-target effects of this compound?
Recent research has identified that this compound can affect the sphingolipid de novo synthesis pathway. Specifically, it has been shown to target 3-ketodihydrosphingosine reductase and dihydroceramide desaturase.[5][6][7] This can lead to alterations in the cellular sphingolipidome that are independent of its activity on SphK2.
Q4: My cells are showing decreased phosphorylation of Akt and ERK after K145 treatment. Is this expected?
Yes, this is a known downstream effect of K145. Treatment with K145 has been shown to decrease the phosphorylation of both ERK and Akt in U937 cells.[1][2] Additionally, K145 has been found to ameliorate dexamethasone-induced hepatic gluconeogenesis by activating the Akt/FoxO1 pathway.[8]
Q5: What are the recommended storage conditions for this compound?
For long-term storage of the powder, -20°C for up to 3 years or 4°C for up to 2 years is recommended.[4] For stock solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[1][3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected increase in S1P/dhS1P levels | This is a known unexpected on-target effect of K145. The compound can paradoxically lead to an accumulation of these sphingolipids.[5][6] | - Consider the impact of elevated S1P/dhS1P on your specific experimental model and endpoints.- Measure other sphingolipid species to get a comprehensive view of the pathway alterations.- If the goal is S1P reduction, consider alternative SphK inhibitors and validate their effect on S1P levels in your system. |
| Cellular effects inconsistent with SphK2 inhibition | The observed phenotype may be due to the known off-target effects of K145 on 3-ketodihydrosphingosine reductase and dihydroceramide desaturase.[5][6][7] | - Perform lipidomics analysis to assess the levels of various sphingolipid precursors and ceramides.- Use a secondary, structurally different SphK2 inhibitor to confirm if the phenotype is specific to SphK2 inhibition or an artifact of K145's off-target activity. |
| Variability in experimental results | Inconsistent solubilization of this compound. | - Ensure complete solubilization. This compound is soluble in DMSO.[3]- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. |
| No observable effect on cell viability | - Cell line may be resistant to SphK2 inhibition-induced apoptosis.- Insufficient concentration or treatment duration. | - Confirm SphK2 expression in your cell line.- Perform a dose-response and time-course experiment to determine the optimal concentration and duration. In U937 cells, growth inhibition was observed with concentrations up to 10 µM for 24-72 hours.[1] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target |
| IC50 | 4.3 µM | SphK2[1][2][4] |
| Ki | 6.4 µM | SphK2[1][4] |
| Activity against SphK1 | Inactive | SphK1[1][4] |
Experimental Protocols
Western Blotting for p-Akt and p-ERK
-
Cell Treatment: Plate U937 cells and treat with this compound (e.g., 4-8 µM) for the desired time (e.g., 3 hours).[1]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Off-target effects of K145 on sphingolipid synthesis.
Caption: Troubleshooting workflow for unexpected K145 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting inconsistent results in K145 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of K145 hydrochloride experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective, substrate-competitive, and orally active inhibitor of sphingosine kinase 2 (SphK2).[1][2] Its intended mechanism of action is to block the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in cell proliferation, survival, and migration.[3] By inhibiting SphK2, K145 is expected to decrease intracellular S1P levels, leading to the induction of apoptosis in cancer cells.[1][2]
2. What are the common applications of this compound in research?
This compound is primarily used in cancer research to study the role of the SphK2/S1P signaling pathway in tumor growth and survival. It has been shown to inhibit the growth of various cancer cell lines in vitro and reduce tumor growth in in vivo models.[2][4] Common experimental applications include cell viability assays, apoptosis induction studies, and investigation of downstream signaling pathways such as ERK and Akt.[2]
3. I am seeing inconsistent results in my experiments with this compound. Is this a known issue?
Yes, inconsistent results with this compound, particularly regarding its effect on S1P levels, have been reported in recent scientific literature. While it is expected to decrease S1P, some studies have observed a paradoxical increase in S1P and dihydrosphingosine-1-phosphate (dhS1P) levels in certain cell lines upon treatment with K145.[5] This is a critical factor to consider when interpreting your experimental outcomes.
4. What could be the cause of the paradoxical increase in S1P levels with this compound?
The exact mechanism for this paradoxical effect is still under investigation, but several hypotheses have been proposed:
-
Off-target effects: K145 may have off-target effects on other enzymes in the sphingolipid metabolism pathway, such as dihydroceramide desaturase (DEGS), which could indirectly lead to an accumulation of S1P precursors.[5]
-
Incomplete enzyme inhibition: In some cellular contexts, K145 may only partially inhibit SphK2, or not at all, allowing for residual or even compensatory S1P production.
-
Role of SphK2 in S1P clearance: SphK2 may play a role in the clearance of S1P from the blood. Therefore, its inhibition could lead to an accumulation of circulating S1P.[6]
5. How should I prepare and store this compound stock solutions?
For optimal stability, this compound powder should be stored at -20°C for the long term.[7] Stock solutions are typically prepared in DMSO. Once in solution, it is recommended to aliquot the stock and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
If you are observing variable or no significant decrease in cell viability after treating with this compound, consider the following troubleshooting steps:
Troubleshooting Flowchart for Inconsistent Cell Viability
Caption: A flowchart to diagnose inconsistent cell viability results.
1. Quality Control of this compound:
- Certificate of Analysis (CoA): Always review the CoA for the specific lot of this compound you are using. Ensure the purity is high (typically ≥98%).[2]
- Storage and Handling: Confirm that the compound has been stored correctly (powder at -20°C, DMSO stock at -80°C) and that freeze-thaw cycles have been minimized.[1][7]
- Fresh Preparations: If in doubt, prepare a fresh stock solution from the powder.
2. Review Experimental Protocol:
- Concentration and Incubation Time: Verify that the concentrations and incubation times used are appropriate for your cell line. Published effective concentrations in U937 cells range from 4 to 10 µM for incubation times of 3 to 72 hours.[2]
- Cell Density: The efficacy of some anti-cancer drugs can be dependent on cell seeding density.[1] Higher cell densities may lead to increased resistance. Try to maintain consistent seeding densities across experiments and consider testing a range of densities.
- Serum Concentration: Components in fetal bovine serum (FBS) can influence sphingolipid metabolism.[9][10] High serum concentrations may contain growth factors that counteract the inhibitory effects of K145. Consider reducing the serum concentration during the treatment period, but be aware this can also affect cell health.
3. Consider the Paradoxical Effect on S1P:
- If your experimental goal is to reduce S1P, it is crucial to measure intracellular S1P levels to confirm the effect of K145 in your specific cell model. The unexpected increase in S1P could explain a lack of pro-apoptotic effect.[5]
- If you observe an increase in S1P, you may need to investigate potential off-target effects, such as the inhibition of dihydroceramide desaturase (DEGS).[5]
Issue 2: Unexpected Western Blot Results for p-ERK and p-Akt
This compound has been reported to decrease the phosphorylation of ERK and Akt in U937 cells.[2] If you are not observing this effect, or see an increase, consider the following:
1. Time Course of Treatment:
- The effect of K145 on p-ERK and p-Akt can be transient. The reported decrease in U937 cells was observed after a 3-hour treatment.[2] Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal time point for observing the effect in your cell line.
2. Basal Phosphorylation Levels:
- Ensure that your cells have a detectable basal level of p-ERK and p-Akt. If the basal levels are very low, you may need to stimulate the cells with a growth factor (e.g., EGF for p-ERK, insulin for p-Akt) to see a subsequent inhibition by K145.
3. Paradoxical S1P Signaling:
- The unexpected increase in S1P observed in some cell lines could lead to the activation of S1P receptors, which in turn can activate pro-survival signaling pathways, potentially counteracting the expected decrease in p-ERK and p-Akt.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 4.3 µM | U937 | [1] |
| Ki | 6.4 µM | N/A | [1] |
| Effective Concentration (Growth Inhibition) | 4-10 µM | U937 | [2] |
| Effective Concentration (Apoptosis Induction) | 10 µM | U937 | [2] |
| Effective Concentration (p-ERK/p-Akt ↓) | 4-8 µM | U937 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the K145-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for p-ERK and p-Akt
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 4-8 µM) for the determined optimal time (e.g., 3 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
SphK2 Signaling Pathway and K145 Action
Caption: Intended inhibitory action of K145 on the SphK2 pathway.
General Experimental Workflow for K145 Studies
Caption: A typical workflow for in vitro experiments using K145 HCl.
References
- 1. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Sphingosine Kinase Expression Increases Intracellular Sphingosine-1-Phosphate and Promotes Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Best practices for long-term storage of K145 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of K145 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2][3] It is crucial to keep the product in a tightly sealed container, protected from moisture and light.[1] Under these conditions, the compound is stable for at least four years.[3] For short-term storage, such as a few days to weeks, a temperature of 0-4°C is acceptable.[1]
Q2: How should I store stock solutions of this compound?
The storage of this compound stock solutions depends on the solvent and the desired storage duration. For stock solutions prepared in DMSO, it is recommended to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2][4] These aliquots can be stored at -80°C for up to six months or at -20°C for up to one month.[2][4][5]
Q3: Can I store this compound at room temperature?
This compound is stable for a few weeks during standard shipping at ambient temperatures.[1] However, for long-term storage, it is not recommended to keep the compound at room temperature. For optimal stability, adhere to the recommended refrigerated or frozen conditions.
Q4: What is the shelf life of this compound?
When stored correctly as a solid powder at -20°C, this compound has a shelf life of over two years, with some data suggesting stability for at least four years.[1][3] The shelf life of stock solutions is shorter; for example, in DMSO, it is up to six months at -80°C.[4]
Q5: Are there any specific handling precautions I should take before using this compound?
Yes, before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[2] This prevents condensation from forming inside the vial, which could compromise the integrity of the compound. Always follow standard laboratory safety protocols, such as wearing appropriate personal protective equipment. While specific handling hazards are not prominently listed, general precautionary measures for handling chemicals should be observed.
Troubleshooting Guide
Issue: I am seeing precipitation in my this compound stock solution after thawing.
-
Possible Cause: The solubility of this compound may have been exceeded, or the solvent may not be pure. The compound is hygroscopic, and moisture can affect solubility.[4]
-
Solution: Try gentle warming and/or sonication to help redissolve the precipitate.[4] Ensure you are using anhydrous (dry) solvents, especially DMSO, as its hygroscopic nature can impact solubility.[4] For future preparations, consider preparing a more dilute stock solution.
Issue: My experimental results are inconsistent, and I suspect compound degradation.
-
Possible Cause: Improper storage conditions or repeated freeze-thaw cycles of stock solutions can lead to the degradation of this compound.
-
Solution: Review your storage procedures. Ensure solid this compound is stored at -20°C and stock solutions are aliquoted and stored at -80°C. Avoid using stock solutions that have been stored longer than the recommended duration (e.g., over six months at -80°C for DMSO stocks).[4] It is always best to use freshly prepared working solutions for in vivo experiments on the same day.[4]
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Long-term (months to years)[1][2][3] | Keep tightly sealed, dry, and in the dark.[1] |
| 0-4°C | Short-term (days to weeks)[1] | ||
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2][4] | Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture.[4] |
| -20°C | Up to 1 month[2][4] | Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture.[4] |
Experimental Protocols
Protocol for Reconstitution of this compound
This protocol outlines the steps to prepare a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[2]
-
Calculate the required volume of DMSO to achieve the desired stock solution concentration. This compound is soluble in DMSO at concentrations up to 50 mg/mL.[4][5]
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly seal the vial and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming or brief sonication can be used to aid the process.[4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile vials. This is critical to prevent degradation from multiple freeze-thaw cycles.[4]
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
Visual Guides
Caption: Workflow for optimal storage and handling of this compound.
References
Validation & Comparative
A Head-to-Head Showdown: K145 Hydrochloride vs. Tamibarotene in Preclinical Tumor Models
For researchers, scientists, and drug development professionals, the quest for effective cancer therapeutics is a continuous journey of discovery and comparison. This guide provides an objective, data-driven comparison of two promising anti-cancer agents, K145 hydrochloride and tamibarotene, based on their performance in in vivo tumor models.
This comprehensive analysis delves into their mechanisms of action, presents quantitative efficacy data from head-to-head and independent preclinical studies, and provides detailed experimental protocols for reproducibility.
At a Glance: this compound and Tamibarotene
| Feature | This compound | Tamibarotene |
| Target | Sphingosine Kinase 2 (SphK2) | Retinoic Acid Receptor α/β (RARα/β) |
| Mechanism of Action | Inhibits the production of the pro-survival lipid sphingosine-1-phosphate (S1P), leading to apoptosis and inhibition of downstream ERK and Akt signaling. | Acts as a specific agonist of RARα/β, inducing differentiation of cancer cells, particularly in hematological malignancies. |
| Mode of Administration | Oral and Intraperitoneal | Oral |
| Key In Vivo Models Studied | Leukemia (U937), Breast Cancer (JC) | Leukemia (U937, AML PDX), Multiple Myeloma (RPMI-8226) |
In Vivo Efficacy: A Comparative Analysis
The most direct comparison of this compound and tamibarotene has been conducted in a human leukemia U937 xenograft model in immunodeficient mice. The results from these studies, along with data from other relevant tumor models, are summarized below.
Human Leukemia (U937) Xenograft Model
Two studies using the U937 cell line provide a direct comparison of the anti-tumor activity of this compound and tamibarotene.
Table 1: Comparison of this compound and Tamibarotene in a U937 Xenograft Model (Intraperitoneal Administration) [1][2]
| Treatment Group | Dose | Administration | Treatment Duration | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | i.p. injection | 17 days | - |
| This compound | 15 mg/kg | i.p. injection | 17 days | 44.2% |
| Tamibarotene | 15 mg/kg | i.p. injection | 17 days | 50.4% |
Table 2: Comparison of this compound and Tamibarotene in a U937 Xenograft Model (Oral Administration) [1][3]
| Treatment Group | Dose | Administration | Treatment Duration | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Oral gavage | 15 days | - |
| This compound | 50 mg/kg | Oral gavage | 15 days | Significant inhibition |
| Tamibarotene | 20 mg/kg | Oral gavage | 15 days | Significant inhibition |
Note: The study providing the oral administration data stated that both compounds significantly inhibited tumor growth but did not provide specific TGI percentages in the abstract.
Murine Breast Cancer (JC) Syngeneic Model
This compound has also been evaluated in a syngeneic mouse model using the JC murine breast cancer cell line.
Table 3: Efficacy of this compound in a JC Breast Cancer Syngeneic Model [1][2]
| Treatment Group | Dose | Administration | Treatment Duration | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | i.p. injection | 15 days | - |
| This compound | 20 mg/kg | i.p. injection | 15 days | >50% |
| This compound | 35 mg/kg | i.p. injection | 15 days | >50% (more potent) |
Human Multiple Myeloma (RPMI-8226) Xenograft Model
Tamibarotene has demonstrated efficacy in a human multiple myeloma xenograft model.
Table 4: Efficacy of Tamibarotene in an RPMI-8226 Multiple Myeloma Xenograft Model [4]
| Treatment Group | Dose | Administration | Treatment Duration | Outcome |
| Vehicle Control | - | Oral gavage | 21 days | - |
| Tamibarotene | Not specified | Oral gavage | 21 days | Significant growth inhibition |
| Dexamethasone | Not specified | Oral gavage | 21 days | Significant growth inhibition |
| Tamibarotene + Dexamethasone | Not specified | Oral gavage | 21 days | Supra-additive inhibitory effect |
Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Models
Tamibarotene has shown significant anti-tumor activity in AML PDX models, particularly those with high expression of its target, RARA.
Table 5: Efficacy of Tamibarotene in RARA-high AML Patient-Derived Xenograft Models [5]
| Treatment Group | Dose | Administration | Treatment Duration | Outcome |
| Vehicle Control | - | Not specified | Not specified | - |
| Tamibarotene (single agent) | Not specified | Not specified | Not specified | Demonstrated anti-tumor activity |
| Tamibarotene + Azacitidine | Not specified | Not specified | Not specified | Deeper, more durable responses than either agent alone |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and tamibarotene are visualized in the following signaling pathway diagrams.
References
- 1. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic interactions between the synthetic retinoid tamibarotene and glucocorticoids in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML | Blood Advances | American Society of Hematology [ashpublications.org]
A Comparative Guide to the Efficacy of K145 Hydrochloride and ABC294640 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two selective sphingosine kinase 2 (SphK2) inhibitors, K145 hydrochloride and ABC294640. By objectively presenting experimental data, this document aims to assist researchers in making informed decisions for future studies in cancer drug development.
Executive Summary
Both this compound and ABC294640 are potent and selective inhibitors of SphK2, an enzyme implicated in cancer cell proliferation and survival. Preclinical studies demonstrate that both compounds exhibit anti-tumor activity in a variety of cancer cell lines and in vivo models. While both inhibitors effectively modulate the sphingolipid rheostat by decreasing sphingosine-1-phosphate (S1P) levels and impacting downstream signaling pathways like ERK and Akt, notable differences in their in vitro potency and in vivo efficacy have been observed in separate studies. This guide consolidates the available data to facilitate a direct comparison. A recent study has also revealed unexpected on-target and/or off-target effects for both compounds, leading to an increase in (dihydro)sphingosine-1-phosphate levels in some cell lines, highlighting the importance of monitoring cellular sphingolipid profiles.
Data Presentation
Table 1: In Vitro Efficacy - Inhibition of Sphingosine Kinase 2
| Compound | IC50 (μM) | Ki (μM) | Selectivity | Experimental System |
| This compound | 4.3 | 6.4 | Inactive against SphK1 | Recombinant human SphK2 |
| ABC294640 | ~60 | 9.8 | No effect on SphK1 up to 100 μM | Recombinant human SphK2 |
Table 2: In Vitro Efficacy - Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (μM) | Exposure Time |
| This compound | U937 | Human Leukemia | Not explicitly stated, but significant inhibition at 4-10 µM | 24-72 hours |
| ABC294640 | A-498 | Kidney Carcinoma | ~50 | 72 hours |
| Bxpc-3 | Pancreatic Carcinoma | ~60 | 72 hours | |
| Hep-G2 | Liver Carcinoma | ~6 | Not Specified | |
| HT-29 | Colon Carcinoma | ~48 | Not Specified | |
| PANC-1 | Pancreatic Carcinoma | 32.8 | Not Specified | |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but inhibits proliferation | Not Specified |
Table 3: In Vivo Efficacy - Anti-tumor Activity in Xenograft Models
| Compound | Cancer Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition |
| This compound | U937 | BALB/c-nu | 50 mg/kg, oral gavage, daily for 15 days | Significant inhibition of tumor growth |
| ABC294640 | TRAMP-C2 | Syngeneic | Not explicitly stated | Diminished growth rate of xenografts |
| Mammary Adenocarcinoma | Syngeneic | 35 and 100 mg/kg, oral gavage, every other day | Dose-dependent reduction in tumor growth | |
| HT-29 | Nude mice | Not explicitly stated | Dramatically inhibited xenograft growth |
Experimental Protocols
Sphingosine Kinase Inhibition Assay
The inhibitory activity of this compound and ABC294640 against SphK2 was determined using recombinant human SphK2. The assay typically involves incubating the enzyme with its substrate, sphingosine, and ATP in the presence of varying concentrations of the inhibitor. The amount of S1P produced is then quantified, often using radiolabeled sphingosine or by mass spectrometry. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated. For Ki determination, the assay is performed with varying concentrations of both the substrate and the inhibitor to determine the mode of inhibition and the inhibitor constant.
Cell Viability Assay
The anti-proliferative effects of the compounds on cancer cell lines were assessed using various cell viability assays, such as the MTT or sulforhodamine B (SRB) assay. A typical protocol involves seeding cancer cells in 96-well plates and allowing them to attach overnight. The cells are then treated with a range of concentrations of this compound or ABC294640 for a specified duration (e.g., 24, 48, or 72 hours). Following treatment, the respective assay reagent is added, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Xenograft Models
The in vivo anti-tumor efficacy was evaluated using xenograft models in mice. For the this compound study with U937 cells, BALB/c-nu mice were injected with U937 cells to establish tumors. Once tumors were palpable, mice were treated daily with this compound (50 mg/kg) via oral gavage for 15 days. Tumor volumes and body weights were measured regularly to assess efficacy and toxicity.[1][2] For the ABC294640 study with TRAMP-C2 cells, syngeneic mice were used.[3] In another study, mice bearing mammary adenocarcinoma xenografts were treated with ABC294640 at doses of 35 and 100 mg/kg every other day.[4] Tumor growth was monitored, and at the end of the study, tumors were excised and weighed.
Visualizations
Signaling Pathways
Caption: K145 and ABC294640 inhibit SphK2, disrupting the balance between pro-apoptotic ceramide and pro-proliferative S1P.
Experimental Workflow
Caption: A multi-step process from in vitro screening to in vivo validation is employed to assess anti-cancer efficacy.
Conclusion
References
- 1. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.nova.edu [scholars.nova.edu]
- 4. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sphingosine Kinase Inhibitors: K145 Hydrochloride vs. PF-543
This guide provides a detailed comparison of two prominent sphingosine kinase (SphK) inhibitors, K145 hydrochloride and PF-543, with a specific focus on their selectivity for the two kinase isoforms, SphK1 and SphK2. This document is intended for researchers, scientists, and professionals in drug development who are working with sphingolipid signaling pathways.
Sphingosine kinases are crucial enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a multitude of cellular processes, including proliferation, survival, migration, and inflammation.[1] The two identified isoforms, SphK1 and SphK2, often exhibit distinct and sometimes opposing functions, making isoform-selective inhibitors invaluable tools for research and potential therapeutic development.[1]
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory potency and selectivity of this compound and PF-543 against human SphK1 and SphK2. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant), are compiled from various in vitro studies.
| Inhibitor | Target | IC50 | Ki | Selectivity Notes |
| This compound | SphK1 | >10 µM | Not Reported | Inactive against SphK1 at concentrations up to 10 µM.[2][3][4][] |
| SphK2 | 4.3 µM | 6.4 µM | A selective, substrate-competitive inhibitor of SphK2.[2][3][6] | |
| PF-543 | SphK1 | 2.0 nM | 3.6 nM | A potent, reversible, and sphingosine-competitive inhibitor of SphK1.[7][8][9][10][11][12][13] |
| SphK2 | 356 nM | Not Reported | Exhibits over 100-fold selectivity for SphK1 over SphK2.[7][8][9][10][12] |
Summary: The data clearly demonstrates the distinct selectivity profiles of the two inhibitors. PF-543 is a highly potent and selective inhibitor of SphK1, with an IC50 in the low nanomolar range. In contrast, this compound is a selective inhibitor of SphK2, with its potency in the low micromolar range, and it shows no significant activity against SphK1.[2][3][4][]
Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of SphK1 and SphK2 in the sphingolipid metabolic pathway and indicates the specific points of inhibition by PF-543 and K145.
Caption: Sphingolipid signaling pathway showing isoform-specific inhibition.
Experimental Protocols
The determination of inhibitor potency (IC50) is typically performed using an in vitro kinase assay. The following is a generalized protocol synthesized from common methodologies.
Objective: To measure the inhibitory effect of K145 and PF-543 on the enzymatic activity of recombinant human SphK1 and SphK2.
Materials:
-
Recombinant human SphK1 and SphK2 enzymes.[14]
-
Substrate: D-erythro-sphingosine.
-
Cofactor: [γ-³³P]ATP or [γ-³²P]ATP.
-
Inhibitors: this compound, PF-543.
-
Reaction Buffer (example for SphK1): 30 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM Na₃VO₄, 10 mM NaF, 0.05% Triton X-100, 10% glycerol.[15]
-
Reaction Buffer (example for SphK2): 30 mM Tris-HCl (pH 7.4), 200 mM KCl, 10 mM MgCl₂, 0.05% Triton X-100, 10% glycerol.
-
Thin Layer Chromatography (TLC) plates.
-
Scintillation counter or phosphorimager.
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and PF-543 in an appropriate solvent (e.g., DMSO) to achieve a range of final assay concentrations.
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the reaction buffer, a fixed amount of recombinant SphK1 or SphK2 enzyme, and the desired concentration of the inhibitor or vehicle control (DMSO).
-
Pre-incubation: Gently mix and pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the phosphorylation reaction by adding a mixture of sphingosine and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., HCl) or a solution containing chloroform/methanol to extract the lipids.
-
Product Separation: Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate the phosphorylated product (S1P) from the unreacted sphingosine and ATP.
-
Detection and Quantification: Dry the TLC plate and quantify the amount of radiolabeled S1P using a scintillation counter or by exposing the plate to a phosphor screen and analyzing with a phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for determining the IC50 of a kinase inhibitor.
Caption: A typical experimental workflow for kinase inhibitor IC50 determination.
Conclusion
This compound and PF-543 are highly selective inhibitors for SphK2 and SphK1, respectively. PF-543 demonstrates exceptional potency for SphK1, making it an ideal tool for studying the specific roles of this isoform.[8][9][10] K145, while less potent, provides a means to selectively target SphK2-mediated pathways.[2][3][16] The distinct selectivity profiles of these compounds allow researchers to dissect the complex and isoform-specific functions of sphingosine kinases in health and disease. When using these inhibitors, it is crucial to consider their differing potencies and to perform experiments with appropriate controls to ensure on-target effects. Recent studies also suggest that some SphK inhibitors may have off-target effects on other enzymes in the sphingolipid pathway, such as dihydroceramide desaturase, highlighting the importance of comprehensive lipidomic analysis when interpreting results.[17][18]
References
- 1. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. K145 (hydrochloride)|1449240-68-9|COA [dcchemicals.com]
- 6. medkoo.com [medkoo.com]
- 7. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. PF-543 | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 14. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axonmedchem.com [axonmedchem.com]
- 17. Refubium - The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells [refubium.fu-berlin.de]
- 18. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of K145 Hydrochloride Across Diverse Tumor Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of K145 hydrochloride, a selective sphingosine kinase 2 (SphK2) inhibitor, across various tumor types. We will objectively evaluate its performance against other therapeutic alternatives, supported by experimental data, to assist researchers in their ongoing efforts to develop novel cancer therapies.
Abstract
This compound has emerged as a promising anti-cancer agent due to its selective inhibition of SphK2, a key enzyme in the sphingolipid signaling pathway that is often dysregulated in cancer. This guide synthesizes preclinical data on the efficacy of this compound in diverse cancer models, including leukemia, breast cancer, and cholangiocarcinoma. We present a comparative analysis with other SphK2 inhibitors, such as ABC294640 and SLM6031434, as well as the unrelated anti-cancer drug, tamibarotene. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate the replication and extension of these findings.
Introduction to this compound
This compound is a selective, substrate-competitive, and orally active inhibitor of SphK2, with an IC50 of 4.3 μM and a Ki of 6.4 μM.[1] It demonstrates minimal activity against SphK1 and other protein kinases, highlighting its specificity.[1] By inhibiting SphK2, this compound disrupts the balance of bioactive sphingolipids, leading to a decrease in the pro-survival molecule sphingosine-1-phosphate (S1P) and, in some contexts, an increase in the pro-apoptotic molecule ceramide. This modulation of the sphingolipid rheostat triggers apoptosis and inhibits the proliferation of cancer cells.
In Vitro Efficacy of this compound
The anti-proliferative and pro-apoptotic effects of this compound have been documented in several cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | Assay | Key Findings | IC50 (µM) | Reference |
| U937 | Human Histiocytic Lymphoma (Leukemia) | Cell Viability | Dose-dependent inhibition of cell growth.[1] | ~6-8 | [1] |
| U937 | Human Histiocytic Lymphoma (Leukemia) | Apoptosis Assay | Significant induction of apoptosis at 10 µM. | N/A | [1] |
| JC | Murine Breast Cancer | Not Specified | Confirmed antitumor activity. | Not Reported | [2] |
| RBE | Human Cholangiocarcinoma | Western Blot | Increased NOXA protein levels. | Not Reported | [3] |
| HCCC9810 | Human Cholangiocarcinoma | Western Blot | Increased NOXA protein levels. | Not Reported | [3] |
| PC3 | Human Prostate Cancer | Cell Proliferation | No response to treatment. | >20 | [4] |
| DU145 | Human Prostate Cancer | Cell Proliferation | No response to treatment. | >20 | [4] |
In Vivo Efficacy of this compound
Preclinical studies using animal models have demonstrated the in vivo anti-tumor activity of this compound.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| BALB/c-nu mice | Human Histiocytic Lymphoma (U937 xenograft) | 50 mg/kg, oral gavage, daily for 15 days | Significant inhibition of tumor growth with no apparent toxicity.[1] | [1] |
| BALB/c mice | Murine Breast Cancer (JC cells) | Not Specified | Significantly suppressed tumor growth. | [2] |
Comparative Analysis with Alternative Anti-Cancer Agents
To contextualize the therapeutic potential of this compound, it is essential to compare its efficacy and mechanism of action with other relevant compounds.
Comparison with other SphK2 Inhibitors
| Compound | Cancer Types Studied | Mechanism of Action | Key Findings | Reference |
| This compound | Leukemia, Breast Cancer, Cholangiocarcinoma | Selective SphK2 inhibitor | Induces apoptosis, inhibits proliferation, reduces pERK/pAkt. | [1][2] |
| ABC294640 (Opaganib) | Non-Small Cell Lung, Cholangiocarcinoma, Advanced Solid Tumors | Selective SphK2 inhibitor | Induces apoptosis, cell cycle arrest, and autophagy. Enhances TRAIL-induced apoptosis. Phase I clinical trial completed. | [3][5][6] |
| SLM6031434 | Breast Cancer | Potent, isozyme-specific SphK2 inhibitor | Reduced tumor growth and lung metastases in a murine breast cancer model. | [7] |
Comparison with Tamibarotene
This compound has been directly compared to tamibarotene, a synthetic retinoid that acts as a retinoic acid receptor (RAR) alpha/beta agonist.[8]
| Compound | Cancer Type (Comparative Study) | Mechanism of Action | Comparative Finding | Reference |
| This compound | Human Histiocytic Lymphoma (U937 xenograft) | SphK2 Inhibition | Comparable in vivo anti-tumor activity to tamibarotene with less toxicity. | [8] |
| Tamibarotene | Human Histiocytic Lymphoma (U937 xenograft) | RAR Agonist | Induces cell differentiation and apoptosis. | [8] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and the research process, the following diagrams were generated using the DOT language.
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for p-ERK and p-Akt
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 U937 cells) into the flank of immunodeficient mice (e.g., BALB/c-nu).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., 15 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
Conclusion
The available preclinical data strongly support the anti-cancer effects of this compound in a range of tumor types, particularly in leukemia and breast cancer. Its selective inhibition of SphK2 leads to the induction of apoptosis and the suppression of key pro-survival signaling pathways. Comparative studies suggest that this compound has a favorable efficacy and toxicity profile. Further investigation into the efficacy of this compound in a broader panel of cancer models and in combination with other anti-cancer agents is warranted to fully elucidate its therapeutic potential. The detailed protocols and workflow provided in this guide are intended to facilitate these future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. K145 | CAS:1309444-75-4 | SphK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. biorxiv.org [biorxiv.org]
- 5. ABC294640, a sphingosine kinase 2 inhibitor, enhances the antitumor effects of TRAIL in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sphingosine kinase 2 inhibitor ABC294640 displays anti-non-small cell lung cancer activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine kinase 2 in stromal fibroblasts creates a hospitable tumor microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
A Comparative Guide to K145 Hydrochloride and Other Sphingosine Kinase 2 (SphK2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Sphingosine kinase 2 (SphK2) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1][2] S1P is involved in a multitude of cellular processes, including proliferation, migration, inflammation, and apoptosis.[1][3] Given its role in various pathologies such as cancer, inflammatory disorders, and neurodegenerative diseases, SphK2 has emerged as a significant therapeutic target.[1][4]
K145 hydrochloride is a selective, orally active, and substrate-competitive inhibitor of SphK2.[5][6][7] It has demonstrated potent antitumor activity by inducing apoptosis and inhibiting key cell signaling pathways.[5][6] This guide provides an objective comparison of this compound against other known SphK2 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the key quantitative data for this compound and other notable SphK inhibitors. Selectivity is a crucial parameter, indicated by the ratio of inhibitory activity against SphK1 versus SphK2.
| Inhibitor | Target(s) | Type | SphK2 IC50 / Kᵢ | SphK1 IC50 / Kᵢ | Selectivity (Fold) |
| This compound | SphK2 | Substrate-Competitive | 4.3 µM (IC₅₀) / 6.4 µM (Kᵢ) [5][6][7][8] | >10 µM (IC₅₀) [8][][10] | >2.3 |
| ABC294640 (Opaganib) | SphK2 | Non-Lipid Competitive | ~10 µM (IC₅₀) | ~60 µM (IC₅₀) | ~6 |
| 14c | SphK2 | Competitive | 90 nM (Kᵢ)[11] | 18,000 nM (Kᵢ)[11] | 200[11] |
| SLM6031434 | SphK2 | Competitive | Potent Inhibition | Less Potent | Selective for SphK2[12] |
| SKI-II | SphK1/SphK2 | Dual Inhibitor | 45 µM (IC₅₀)[5] | 78 µM (IC₅₀)[5] | Non-selective |
| PF-543 | SphK1 | Competitive | Inactive | Potent Inhibition[12] | Selective for SphK1[12] |
Note: IC50 and Ki values can vary based on assay conditions. Data is compiled from various sources for comparative purposes.
Signaling Pathway and Mechanism of Action
SphK2 primarily resides within the cell's nucleus, mitochondria, and endoplasmic reticulum.[3][4] It phosphorylates sphingosine to S1P, which then acts as a signaling molecule. Nuclear S1P can regulate gene expression by inhibiting histone deacetylases (HDACs). S1P can also be exported from the cell to activate G-protein coupled S1P receptors (S1PRs) on the cell surface, triggering downstream pathways like PI3K/Akt and MAPK that regulate cell survival and proliferation.[1][4] K145 and other inhibitors block the initial step of this cascade.
Caption: SphK2 signaling pathway and point of inhibition by K145.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used in the characterization of SphK2 inhibitors.
In Vitro Sphingosine Kinase Activity Assay
This assay directly measures the enzymatic activity of recombinant SphK2 and the inhibitory potential of compounds like K145.
-
Enzyme Source: Recombinant human SphK1 and SphK2 are expressed in and purified from Sf9 insect cells or HEK293T cells.[13][14]
-
Reaction Buffer: A typical buffer consists of 20 mM Tris-Cl (pH 7.4), 1 mM 2-mercaptoethanol, 10 mM MgCl₂, 1 M KCl (to optimize SphK2 activity), and protease/phosphatase inhibitors.[13][15]
-
Procedure:
-
Cleared cell lysate containing the recombinant enzyme (0.02–0.03 mg of total protein) is added to the reaction buffer.[13][16]
-
The test inhibitor (e.g., K145) is added at various concentrations.
-
The reaction is initiated by adding the substrates: D-erythro-sphingosine (5-10 µM) and radiolabeled [γ-³²P]ATP (250 µM).[13]
-
The reaction is terminated by adding 1 N HCl, followed by extraction with a chloroform/methanol/HCl solution.[13][17]
-
-
Quantification: The phosphorylated product, [³²P]S1P, is separated from unreacted ATP in the organic phase via thin-layer chromatography (TLC). The radiolabeled S1P spots are then visualized by autoradiography and quantified to determine the percent inhibition and calculate IC₅₀ values.[13]
Cellular SphK2 Inhibition Assay
This assay measures the ability of an inhibitor to engage and inhibit SphK2 within an intact cellular environment.
-
Cell Line: Human histiocytic lymphoma U937 cells are commonly used.[13][16]
-
Procedure:
-
U937 cells are cultured in RPMI 1640 media, often in reduced serum conditions (0.5% FBS) for 24 hours prior to the experiment.[13][16]
-
Cells are treated with varying concentrations of the inhibitor (e.g., K145) for a set duration, typically 2 hours.[13][16]
-
To measure SphK2 activity, a specific substrate like FTY720 or radiolabeled sphingosine can be added.[15][16]
-
Following incubation, cells are harvested and lysed.
-
-
Quantification: Intracellular levels of S1P or the phosphorylated substrate (e.g., FTY720-P) are quantified using liquid chromatography-mass spectrometry (LC-MS/MS). A dose-dependent decrease in the product confirms cellular target engagement.[13][16]
In Vivo Antitumor Activity Assay
This experiment evaluates the therapeutic efficacy of the SphK2 inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c-nu) are subcutaneously injected with tumor cells (e.g., U937 xenograft model).[8]
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups.
-
This compound is administered to the treatment group, for instance, at a dose of 50 mg/kg via oral gavage daily for a period of 15 days.[6]
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Evaluation: The antitumor activity is determined by comparing the tumor growth rate in the treated group to the control group. At the end of the study, tumors can be excised for further analysis. The lack of significant body weight loss indicates the compound is well-tolerated.[6]
Experimental and Logical Workflow
The development and benchmarking of a SphK2 inhibitor typically follow a logical progression from initial screening to in vivo validation.
Caption: Standard workflow for SphK2 inhibitor benchmarking.
References
- 1. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. SPHK2 - Wikipedia [en.wikipedia.org]
- 4. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. caymanchem.com [caymanchem.com]
- 10. K145 (hydrochloride)|1449240-68-9|COA [dcchemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting sphingosine kinase 2 (SphK2) by ABC294640 inhibits colorectal cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of K145 Hydrochloride's Selectivity Profile: A Comparative Guide
This guide provides an objective comparison of the selectivity profile of K145 hydrochloride, a known Sphingosine Kinase 2 (SphK2) inhibitor, against other commercially available sphingosine kinase inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate chemical tools for their studies.
Introduction to this compound
This compound is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2).[1][2][3][4] It has been characterized as a valuable tool for investigating the biological functions of SphK2. K145 has an IC50 of 4.3 µM and a Ki of 6.4 µM for SphK2 and is reported to be inactive against Sphingosine Kinase 1 (SphK1) and other protein kinases.[1][2][3][4][5][6][7] The compound has been shown to induce apoptosis and exhibit anti-tumor activity.[1][4][6]
Comparative Selectivity Profile
The selectivity of a chemical inhibitor is a critical parameter for accurately interpreting experimental results. The following table summarizes the inhibitory potency of this compound and other commonly used sphingosine kinase inhibitors against their primary targets.
| Compound | Primary Target(s) | IC50 (µM) | Ki (µM) | Notes |
| This compound | SphK2 | 4.3 | 6.4 | Inactive against SphK1 and other protein kinases.[1][2][3][4][5][6] |
| ABC294640 (Opaganib) | SphK2 | - | - | Reported to be specific for SphK2, but has been shown to cause increases in S1P levels in some cell lines.[8][9] |
| PF-543 | SphK1 | - | - | A potent and selective SphK1 inhibitor.[8] |
| SKI-II | SK1 and SK2 | 78 (SK1), 45 (SK2) | - | A dual inhibitor of SphK1 and SphK2.[10] |
| SLM6031434 | SphK2 | - | 0.4 (mouse), 0.5 (rat) | A highly selective SphK2 inhibitor.[4] |
| N,N-Dimethylsphingosine (DMS) | SphK | - | - | A potent, non-selective sphingosine kinase inhibitor.[8] |
Signaling Pathway Inhibition
Sphingosine kinases are key enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a critical signaling molecule involved in numerous cellular processes, including proliferation, survival, and migration, primarily through its interaction with S1P receptors. Inhibition of SphK2 by K145 has been shown to decrease cellular S1P levels and subsequently inhibit downstream signaling pathways, including the ERK and Akt pathways.[1][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. K145 (hydrochloride) - Immunomart [immunomart.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. K145 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 8. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling K145 hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of K145 hydrochloride, a selective sphingosine kinase-2 (SphK2) inhibitor. Due to conflicting safety data, a precautionary approach is strongly advised, treating this compound as potentially hazardous. Strict adherence to the following procedures is essential to ensure personnel safety and mitigate risks.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the discrepancies in available safety data sheets, with some indicating no hazards and others listing multiple warnings, this compound should be handled as a potent compound with potential for skin and eye irritation, allergic reactions, and other systemic effects.
Minimum Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or punctures. |
| Body Protection | Laboratory Coat | A buttoned lab coat is mandatory. |
| Respiratory Protection | NIOSH-Approved Respirator | Recommended when handling the powder outside of a certified chemical fume hood or glove box. |
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure.
Experimental Workflow for Handling Solid this compound
Caption: Step-by-step workflow for the safe handling of solid this compound.
Detailed Experimental Protocol for Weighing and Dissolving this compound:
-
Preparation:
-
Put on all required PPE as specified in the table above.
-
Ensure a certified chemical fume hood or glove box is operational.
-
Place all necessary equipment (e.g., analytical balance, spatula, weigh paper, vials, and selected solvent) inside the containment area.
-
Label a hazardous waste container.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood or glove box.
-
Using a clean spatula, transfer the desired amount of the solid onto weigh paper on the analytical balance.
-
Avoid generating dust. If any dust is created, gently wipe the area with a damp cloth and dispose of it in the hazardous waste container.
-
Securely close the this compound container.
-
-
Dissolution:
-
Transfer the weighed solid into a labeled vial.
-
Add the appropriate solvent to the vial. This compound is soluble in DMSO.
-
Gently swirl the vial until the solid is completely dissolved.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the wipe in the hazardous waste container.
-
Place the used weigh paper and any other disposable items into the designated hazardous waste container.
-
Wipe down the work surface within the fume hood or glove box.
-
-
Post-Handling:
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
Emergency Response for Accidental Exposure
Caption: Logical flow for responding to accidental exposure to this compound.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. This includes contaminated gloves, weigh paper, and disposable labware. |
| Liquid Waste | Collect in a clearly labeled, sealed, and compatible container for hazardous chemical waste. Do not pour down the drain. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in regular trash. |
Always follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
